4-Cyclohexylpiperidine-4-carboxamide
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Overview
Description
4-Cyclohexylpiperidine-4-carboxamide is a chemical compound characterized by a piperidine ring substituted with a cyclohexyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylpiperidine-4-carboxamide typically involves the reaction of cyclohexylamine with piperidine-4-carboxylic acid or its derivatives. The reaction is often carried out under mild conditions, using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-Cyclohexylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Cyclohexylpiperidine: Similar structure but lacks the carboxamide group.
Piperidine-4-carboxamide: Lacks the cyclohexyl substitution.
Cyclohexylamine: Contains the cyclohexyl group but lacks the piperidine ring.
Uniqueness: 4-Cyclohexylpiperidine-4-carboxamide is unique due to the presence of both the cyclohexyl group and the carboxamide functional group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C12H22N2O |
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Molecular Weight |
210.32 g/mol |
IUPAC Name |
4-cyclohexylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H22N2O/c13-11(15)12(6-8-14-9-7-12)10-4-2-1-3-5-10/h10,14H,1-9H2,(H2,13,15) |
InChI Key |
IYERIGDTNAIIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCNCC2)C(=O)N |
Origin of Product |
United States |
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